

Vidofludimus preclinical studies

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Compound Focus: Vidofludimus

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Core Drug Profile & Mechanisms

This table summarizes the key technical attributes of **vidofludimus** calcium as established in preclinical and early-phase clinical studies.

| Attribute | Technical Details |
|-----------|--|
| Drug Name | Vidofludimus calcium (development code: IMU-838) [1] [2] |

| **Primary Mechanisms** | 1. **DHODH Inhibition:** High-potency inhibitor of human dihydroorotate dehydrogenase (DHODH) with an **IC50 of 134 nM** [3]. 2. **Nurr1 Activation:** First-in-class activator of the nuclear receptor-related 1 (Nurr1) transcription factor [1] [2]. || **Key Pharmacokinetics** | • **Half-life:** ~30 hours (supports once-daily dosing) [4] • **Absorption:** Well absorbed orally; food does not impact pharmacokinetics [4] • **Dose Proportionality:** Exhibits dose-proportional pharmacokinetics (10-50 mg range) [4] • **Metabolism:** Primarily metabolized by cytochrome P450 **CYP2C8**, with a minor contribution from **CYP2C9** [4] || **Additional Targets** | • **Farnesoid X Receptor (FXR):** Identified as a novel modulator, suggesting potential for drug repositioning in non-alcoholic fatty liver disease (NAFLD) [5]. |

Quantitative Preclinical & Clinical Data

The following table consolidates quantitative findings from key experiments and trials, demonstrating the biological and clinical effects of **vidofludimus** calcium.

| Study Model / Trial | Key Quantitative Findings | Experimental/Condition Details |
|---|---------------------------|--------------------------------|
| <p> In Vitro - DHODH Inhibition [3] • IC50 for human DHODH: 134 nM • Concentration-dependent inhibition of PHA-stimulated PBMC proliferation. Biochemical and cellular assays. In Vitro - Nurr1 Activation [6] • Enhanced expression of Nurr1 target genes (BDNF, SOD1, TH, VMAT2). • Reduced pro-inflammatory gene expression (IL-6, TNFα, IFNγ) in LPS-stimulated human microglia. • Increased BDNF levels in LPS-stimulated human PBMCs. Cell-based assays using rat neuronal, human microglial, and murine neuronal cell lines. In Vivo - EAE Mouse Model (MS) [1] [6] • Prophylactic treatment: Effectively attenuated disease severity; 63% of mice remained symptom-free vs. 15% in vehicle group [6]. • Therapeutic treatment: Reduced disease progression after symptom onset. • Reduced T cell infiltration into CNS and decreased numbers of pathogenic IL-17A, GM-CSF, and IFNγ producing T cells. • Elevated levels of BDNF in blood and enhanced Nurr1/TH expression in the CNS. Mouse model of experimental autoimmune encephalomyelitis (EAE). Phase 1 (Healthy Subjects) [4] • Well tolerated in single (10-50 mg) and multiple (30-50 mg daily) ascending dose studies. • No food impact on pharmacokinetics. SAD and MAD studies in healthy male subjects. Phase 2 (RRMS - EMPHASIS OLE) [1] [2] • At 144 weeks, 92.3% of patients free of 12-week confirmed disability worsening (CDW), and 92.7% free of 24-week CDW. • Favorable long-term safety/tolerability profile with data up to 5.5 years. Open-label extension (OLE) of the phase 2 EMPHASIS trial in Relapsing-Remitting MS (RRMS). </p> | | |

Detailed Experimental Protocols

For key preclinical experiments, the methodologies were as follows:

- **In Vitro DHODH Inhibition Assay** [3]: The assay mixture contained 50 μM decylubiquinone, 100 μM dihydroorotate, and 60 μM 2,6-dichloroindophenol in a 50 mM Tris-HCl buffer (pH 8.0). The reaction was started by adding dihydroorotate, and the decrease in absorption at 600 nm was followed spectrophotometrically. IC50 values were determined using eight different inhibitor concentrations, with each data point recorded in triplicate.
- **In Vivo EAE Model** [6]: In the murine experimental autoimmune encephalomyelitis model, **vidofludimus** calcium was administered both **prophylactically** (before disease induction) and **therapeutically** (after symptom onset). Disease severity was scored, and analysis of infiltrating

immune cells in the spinal cord and draining lymph nodes was performed via flow cytometry, focusing on proinflammatory T helper cells (e.g., IL-17A, GM-CSF, IFN γ producers).

- **Nurr1 Activation Assays** [6]: The neuroprotective effects via Nurr1 activation were investigated in cell-based models. Neuronal cell lines (rat and human) and human peripheral blood mononuclear cells (PBMCs) were treated with **vidofludimus** calcium. The upregulation of Nurr1 target genes (BDNF, SOD1, TH, VMAT2) was measured. Furthermore, the drug's effect on neuron survival was tested under pro-apoptotic conditions, and its ability to modulate inflammatory responses was assessed in LPS-stimulated human microglia by measuring cytokines like IL-6 and TNF α .

Primary Signaling Pathways & Workflow

The diagram below illustrates the core dual mechanism of action of **vidofludimus** calcium, integrating the pathways described in the preclinical data.

*Dual mechanism of action of **Vidofludimus** Calcium [1] [6] [3].*

Conclusion

In summary, the preclinical and early clinical data for **vidofludimus** calcium robustly supports its **dual mechanism of action**, combining **DHODH-mediated anti-inflammatory and antiviral effects** with **Nurr1-driven neuroprotection** [1] [6] [2]. This unique profile differentiates it from other DHODH inhibitors and positions it as a promising candidate for treating complex diseases like multiple sclerosis.

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